molecular formula C13H9ClFN B11967532 4-Chloro-N-(4-fluorobenzylidene)-aniline CAS No. 39769-10-3

4-Chloro-N-(4-fluorobenzylidene)-aniline

Cat. No.: B11967532
CAS No.: 39769-10-3
M. Wt: 233.67 g/mol
InChI Key: LGUPYHGCMTUTDL-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-fluorobenzylidene)-aniline is an organic compound with the molecular formula C14H11ClFN It is a derivative of aniline, where the aniline nitrogen is bonded to a 4-fluorobenzylidene group and a chlorine atom is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(4-fluorobenzylidene)-aniline typically involves the condensation reaction between 4-chloroaniline and 4-fluorobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(4-fluorobenzylidene)-aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-N-(4-fluorobenzylidene)-aniline has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(4-fluorobenzylidene)-aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(4-fluorobenzylidene)-ortho-toluidine
  • 4-Chloro-N-(4-fluorobenzylidene)-benzohydrazide

Uniqueness

4-Chloro-N-(4-fluorobenzylidene)-aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms in the molecule can influence its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

39769-10-3

Molecular Formula

C13H9ClFN

Molecular Weight

233.67 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-(4-fluorophenyl)methanimine

InChI

InChI=1S/C13H9ClFN/c14-11-3-7-13(8-4-11)16-9-10-1-5-12(15)6-2-10/h1-9H

InChI Key

LGUPYHGCMTUTDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)Cl)F

Origin of Product

United States

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